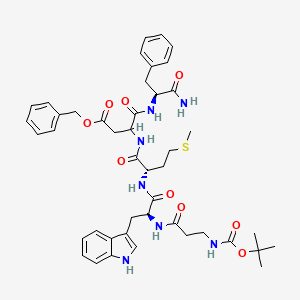
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific protective groups to prevent unwanted reactions during synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl group of the first amino acid is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with the amino group of the next amino acid in the sequence. This process is repeated until the entire peptide chain is assembled. The final product is then deprotected to remove the Boc groups and other protective groups used during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. These machines can handle multiple reactions simultaneously, significantly reducing the time required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product and ensure its quality .
化学反应分析
Types of Reactions
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
科学研究应用
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. These events may include the activation of signaling pathways, changes in gene expression, and alterations in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can be compared with other similar peptide compounds, such as:
N-T-Boc-B-ala-trp-met-asp-pheamide: Similar in structure but lacks the benzyl group on the aspartic acid residue.
Pentagastrin: A peptide with a different sequence but similar protective groups.
L-Phenylalaninamide: A simpler peptide with fewer amino acids
属性
分子式 |
C44H55N7O9S |
|---|---|
分子量 |
858.0 g/mol |
IUPAC 名称 |
benzyl 4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C44H55N7O9S/c1-44(2,3)60-43(58)46-21-19-37(52)48-35(24-30-26-47-32-18-12-11-17-31(30)32)41(56)49-33(20-22-61-4)40(55)51-36(25-38(53)59-27-29-15-9-6-10-16-29)42(57)50-34(39(45)54)23-28-13-7-5-8-14-28/h5-18,26,33-36,47H,19-25,27H2,1-4H3,(H2,45,54)(H,46,58)(H,48,52)(H,49,56)(H,50,57)(H,51,55)/t33-,34-,35-,36?/m0/s1 |
InChI 键 |
RUTLSXBFPVGFFZ-SFGGGBLOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


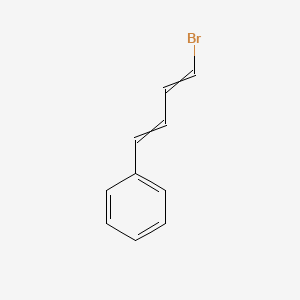

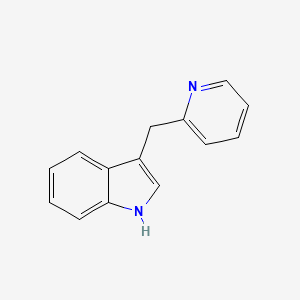
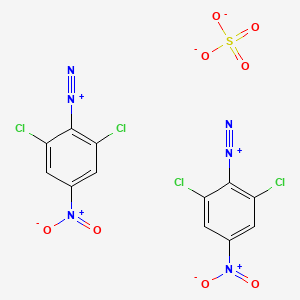
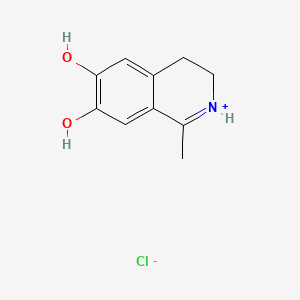

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)

![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

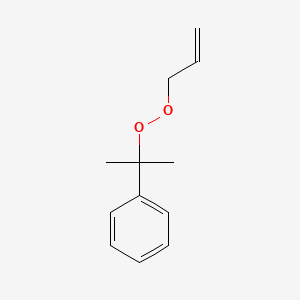
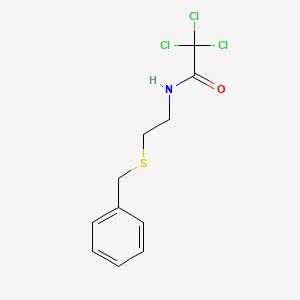

![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
